molecular formula C7H3BrF4 B1270782 2-Bromo-4-fluorobenzotrifluoride CAS No. 351003-21-9

2-Bromo-4-fluorobenzotrifluoride

Cat. No. B1270782
M. Wt: 243 g/mol
InChI Key: XBBGYSIEJHXPLL-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzotrifluoride, also known as 4-bromo-1-fluoro-2-(trifluoromethyl)benzene, is a halogenated benzotrifluoride derivative . It is a clear colorless to light yellow liquid .


Synthesis Analysis

2-Bromo-4-fluorobenzotrifluoride may be used in the multi-step synthesis of (2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine . There are several methods available for its synthesis, including the use of 2-bromotrifluorotoluene, DMSO, potassium fluoride, and KCoF4 .


Molecular Structure Analysis

The molecular formula of 2-Bromo-4-fluorobenzotrifluoride is BrC6H3(F)CF3 . Its molecular weight is 243.00 g/mol .


Chemical Reactions Analysis

2-Bromo-4-fluorobenzotrifluoride can participate in various chemical reactions. For instance, it can be used in the multi-step synthesis of (2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine .


Physical And Chemical Properties Analysis

2-Bromo-4-fluorobenzotrifluoride has a density of 1.7±0.1 g/cm3, a boiling point of 162.1±35.0 °C at 760 mmHg, and a vapor pressure of 2.9±0.3 mmHg at 25°C . Its refractive index is 1.455 .

Scientific Research Applications

Fluorination in Organic Synthesis

Fluorination of organic compounds is a key area of research where 2-Bromo-4-fluorobenzotrifluoride plays a role. For instance, Hatfield et al. (2013) investigated the fluorination of 2,5-diarylthiazoles using N-fluorobenzenesulfonimide (NFSI), leading to the formation of both 4-fluorothiazole and a unique 4,4,5-trifluorothiazole (Hatfield, Eidell, & Stephens, 2013).

Synthesis of Organic Compounds

Chen Bing-he (2008) synthesized Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, a process that involves bromination and hydrolysis of a related fluorobenzene compound. This study highlights the utility of halogenated benzene derivatives in complex organic syntheses (Chen Bing-he, 2008).

Luminescent Properties in Lanthanide Complexes

The effect of halogenated benzoate ligands, including 4-fluorobenzoate, on the luminescent properties of lanthanide complexes was studied by Monteiro et al. (2015). This research is significant in understanding how halogens impact the physical chemistry and luminescence of such complexes (Monteiro, Bettencourt-Dias, Mazali, & Sigoli, 2015).

Novel Synthetic Processes

Research into novel synthetic processes also utilizes compounds like 2-Bromo-4-fluorobenzotrifluoride. For instance, Chen Huan-you (2012) described the synthesis of 4-Fluoro-3-trifluoromethylnitrobenzene from 2-fluorobenzotrifluoride in the process of creating a novel herbicide, Beflubutamid (Chen Huan-you, 2012).

Electrolyte Additives in Lithium-Ion Batteries

Zhang Qian-y (2014) studied 4-bromo-2-fluoromethoxybenzene as a bi-functional electrolyte additive for lithium-ion batteries. This additive demonstrated potential in enhancing the thermal stability and providing overcharge protection for lithium-ion batteries (Zhang Qian-y, 2014).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

2-bromo-4-fluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-6-3-4(9)1-2-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBGYSIEJHXPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370568
Record name 2-Bromo-4-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluorobenzotrifluoride

CAS RN

351003-21-9
Record name 2-Bromo-4-fluoro-1-(trifluoromethyl)benzene
Source CAS Common Chemistry
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Record name 2-Bromo-4-fluorobenzotrifluoride
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Record name 2-Bromo-4-fluorobenzotrifluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MS Lyakhovich, AD Averin, OK Grigorova… - Molecules, 2020 - mdpi.com
The comparison of the possibilities of Pd- and Cu-catalyzed amination reactions using fluorine-containing aryl bromides and iodides with oxadiamines to produce their N,N′-diaryl …
Number of citations: 8 www.mdpi.com

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